

# methyl salicylate binding affinity molecular dynamics simulation

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## Compound Focus: Methyl Salicylate

CAS No.: 119-36-8

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## Research on Related Compounds and Targets

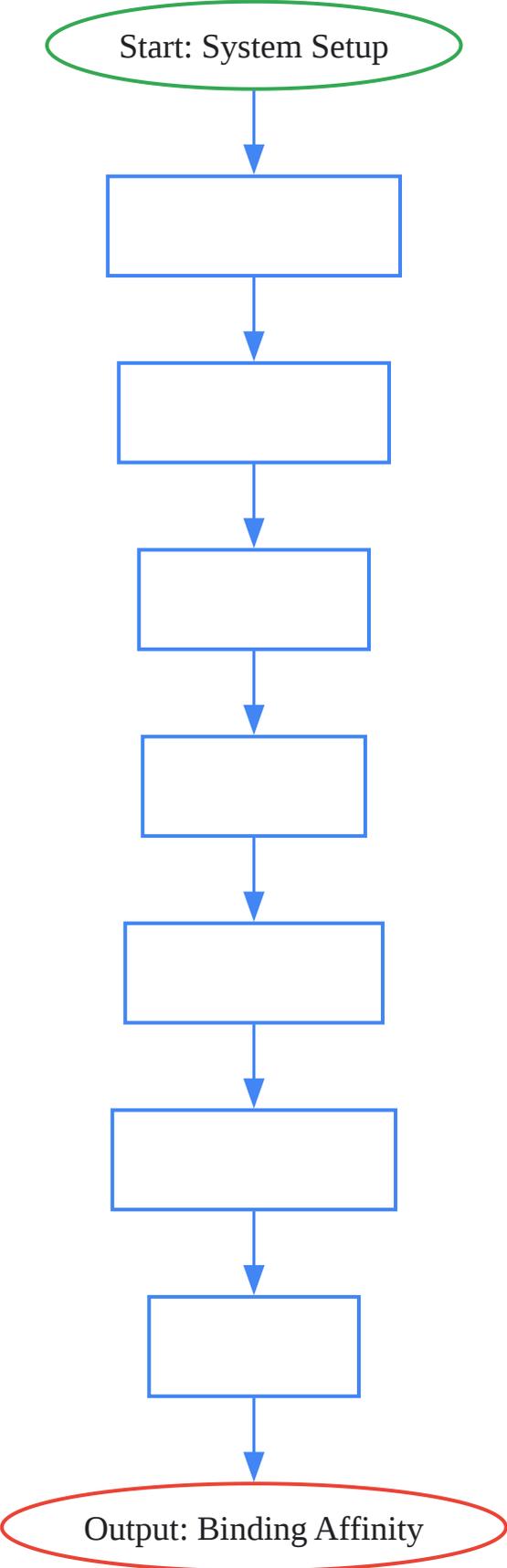
The table below summarizes key findings from recent studies that, while not providing a direct comparison for **methyl salicylate** itself, offer insights into related research areas.

Compound / Derivative	Molecular Target	Reported Binding Affinity / IC <sub>50</sub>	Key Experimental Techniques	Study Focus & Context
MSBT derivatives (e.g., 3j) [1]	Protein Tyrosine Phosphatase 1B (PTP1B)	IC <sub>50</sub> = 0.51 ± 0.15 μM (for compound 3j)	Synthesis, enzyme inhibition assays, molecular docking, antiproliferative activity evaluation (on T47D, A549 cell lines) [1]	Design of novel anticancer agents; methyl salicylate is used as a structural basis in hybrid molecules [1].

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<b>Methyl Salicylate Glycosides</b> (e.g., MSTG-A, MSTG-B, Gaultherin) [2]	Multiple core targets for Schizophrenia (e.g., BDNF, ATP2B2)	Binding affinities from molecular docking ranged from -4.7 to -10.2 kcal/mol [2]	Network pharmacology, molecular docking, molecular dynamics simulation (with ATP2B2) [2]	Exploration of therapeutic potential for schizophrenia; compounds share a structural core with aspirin [2].
<b>Linalylanthranilate</b> (from <i>Agathosma betulina</i> essential oil) [3]	Protein Tyrosine Phosphatase 1B (PTP1B)	$\Delta G_{\text{bind}} = -20.18$ kcal/mol (from MD simulation) [3]	Molecular dynamics simulation, Density Functional Theory (DFT) analysis [3]	Bioprospection of natural PTP1B inhibitors for antidiabetic therapy; this compound is not a methyl salicylate derivative [3].

## Experimental Protocol for Molecular Dynamics Simulation

While the specific parameters for **methyl salicylate** are not fully detailed in the search results, one study on a related system provides a robust methodological framework that is standard in the field [4]. The general workflow for such a study is outlined below.



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*Diagram 1: A generalized workflow for a Molecular Dynamics (MD) simulation study of ligand-receptor binding.*

The methodology typically involves the following steps, as synthesized from the search results [2] [5] [4]:

- **System Setup:** The initial 3D structure of the target protein is obtained from experimental databases (like PDB) or predicted using tools like AlphaFold2 [4]. The ligand's 3D structure is optimized, and its initial binding pose is often predicted using **molecular docking** software (e.g., BIOVIA Discovery Studio) [2] [4].
- **Simulation Preparation:** The protein-ligand complex is placed in a box of water molecules (solvation) and ions are added to neutralize the system's charge [5] [4]. The system then undergoes **energy minimization** to remove any steric clashes [5].
- **Equilibration and Production:** The system is gradually heated to the target temperature (e.g., 310 K) and its pressure is stabilized in a series of short simulations (NVT and NPT ensembles) [5]. This is followed by a long **production MD simulation** (often hundreds of nanoseconds to microseconds) using software like GROMACS to simulate the natural motion of the system [2] [4].
- **Analysis:** The stability of the simulation is assessed using metrics like Root Mean Square Deviation (RMSD) [4]. The **binding free energy** is then calculated from the simulation trajectory using methods such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA, which provide a quantitative measure of binding affinity ( $\Delta G$ ) [2] [4].

## Key Findings and Research Context

The search results highlight two primary therapeutic contexts for **methyl salicylate** and its derivatives:

- **Anticancer Applications:** **Methyl salicylate** has been used as a core structure to design novel PTP1B inhibitors. One study showed that a synthesized **methyl salicylate**-based thiazole (MSBT) derivative exhibited potent enzyme inhibition and selective anticancer activity against breast cancer cells [1].
- **Neuropsychiatric Potential:** **Methyl salicylate** glycosides (MSGs) have been investigated for schizophrenia. Network pharmacology and molecular docking studies suggest they may exert therapeutic effects by modulating synaptic function and ion transport, with molecular dynamics simulations confirming stable binding to a key target, ATP2B2 [2].

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